molecular formula C9H11NO3 B3051145 1-Methoxy-2,5-dimethyl-4-nitrobenzene CAS No. 3139-06-8

1-Methoxy-2,5-dimethyl-4-nitrobenzene

Cat. No.: B3051145
CAS No.: 3139-06-8
M. Wt: 181.19 g/mol
InChI Key: KCPIVGRYBOMWHH-UHFFFAOYSA-N
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Description

1-Methoxy-2,5-dimethyl-4-nitrobenzene (C₉H₁₁NO₃, MW 181.18 g/mol) is a nitroaromatic compound featuring a methoxy group (-OCH₃) at position 1, methyl groups (-CH₃) at positions 2 and 5, and a nitro group (-NO₂) at position 4. This substitution pattern creates a deactivated aromatic ring due to the electron-withdrawing nitro group, which influences its reactivity and stability.

Properties

IUPAC Name

1-methoxy-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIVGRYBOMWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314616
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-06-8
Record name NSC286492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Methoxy-2,5-dimethyl-4-nitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. One common method involves the nitration of 2-methoxy-1,4-dimethylbenzene using nitric acid and sodium nitrite at low temperatures (0-5°C). The reaction mixture is then stirred for several hours, and the resulting product is purified through crystallization .

Chemical Reactions Analysis

1-Methoxy-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group (-NO2) to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group (-NH2) using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: Replacement of the methoxy group with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid, sodium nitrite, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methoxy-2,5-dimethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-2,5-dimethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects : The nitro group in all compounds deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, methyl groups (electron-donating) in the target compound and its bromo analog may slightly counteract this effect at specific positions.

Reactivity and Stability

  • Nucleophilic substitution : The bromo analog (1-Bromo-2,5-dimethyl-4-nitrobenzene) undergoes nucleophilic aromatic substitution more readily than the methoxy-containing target compound due to bromine’s superior leaving-group ability .
  • Kinetic stability: The target compound’s methyl groups may enhance steric protection against degradation compared to non-methylated analogs.

Regulatory and Commercial Considerations

  • This compound : Discontinued commercially, possibly due to niche applications or synthesis challenges .
  • 1-Bromo-2,5-dimethyl-4-nitrobenzene : Available in high-purity grades for research, indicating stable demand .
  • Diamino derivatives: Regulatory restrictions on 1-Methoxy-2,5-diaminobenzene (a reduced form of the target compound) highlight the importance of handling nitro-to-amine conversions cautiously .

Biological Activity

1-Methoxy-2,5-dimethyl-4-nitrobenzene (C9H11NO3), a nitro derivative of methoxybenzene, has garnered attention for its potential biological activities. This compound features a methoxy group (-OCH3) and a nitro group (-NO2) on a benzene ring, with two methyl groups at the 2 and 5 positions. The unique arrangement of these substituents influences its chemical properties and interactions with biological systems, making it a subject of interest in pharmacological research.

The presence of the nitro group in this compound contributes to its reactivity, particularly in electrophilic aromatic substitution reactions. Nitro compounds are known to interact with various cellular components, influencing signaling pathways and potentially leading to cytotoxic effects due to oxidative stress. The methoxy group can enhance the compound's solubility and stability while also modulating its reactivity towards electrophiles and nucleophiles.

Antimicrobial Properties

Research indicates that nitro compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of nitrobenzene possess significant antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes .

Anticancer Potential

There is growing interest in the anticancer properties of nitro-substituted aromatic compounds. Preliminary investigations suggest that this compound may influence cancer cell proliferation through modulation of gene expression and enzyme activity involved in cell cycle regulation. Further studies are needed to elucidate the specific pathways affected and the compound's efficacy in different cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes some structural analogs and their unique attributes:

Compound NameStructure FeaturesUnique Attributes
1-Methoxy-4-nitrobenzeneMethoxy at position 1 and nitro at position 4More stable due to symmetrical structure
2-Methoxy-3-nitrobenzeneMethoxy at position 2 and nitro at position 3Different reactivity profile
1-Methoxy-3-nitrobenzeneMethoxy at position 1 and nitro at position 3Potentially different biological activity
3-Nitro-2,5-dimethylphenolHydroxyl group instead of methoxyDifferent solubility and reactivity

This table highlights how variations in substituent positions can lead to significant differences in biological activity and chemical stability.

Study on Anticancer Activity

A recent study explored the effects of various nitro-substituted benzene derivatives on cancer cell lines. The results indicated that compounds with electron-withdrawing groups like nitro exhibited enhanced cytotoxicity compared to their non-nitro counterparts. Specifically, this compound demonstrated inhibition of cell proliferation in breast cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Efficacy Testing

Another investigation assessed the antimicrobial efficacy of several methoxy-substituted nitro compounds against Gram-positive and Gram-negative bacteria. Results showed that this compound had a notable inhibitory effect on bacterial growth, indicating its potential utility in developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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